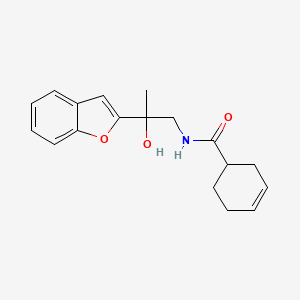

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

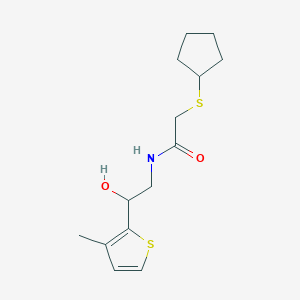

“N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, a cyclohexene ring, which is a type of cycloalkene, and a carboxamide group, which is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzofuran moiety would contribute aromaticity to the molecule, the cyclohexene ring would introduce unsaturation, and the carboxamide group would introduce polarity.Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The benzofuran moiety could undergo electrophilic aromatic substitution reactions, the cyclohexene ring could undergo addition reactions due to the presence of the carbon-carbon double bond, and the carboxamide group could undergo reactions typical of carboxylic acid derivatives .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The synthesis and chemical transformation of compounds related to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide have been explored in various studies. For instance, research has demonstrated the synthesis of tetrahydrobenzofuran derivatives through Weitz−Scheffer oxidation and subsequent dimethyldioxirane oxidation, showcasing the potential for creating novel benzofuran-based compounds with unique chemical properties (Levai et al., 2002).

Catalytic Reactions and Synthesis Methods

Innovative catalytic reactions and synthesis methods involving benzofuran derivatives have been developed. For example, a study detailed the preparation of the neolignan natural product grossamide through an automated and scalable flow reactor, highlighting the versatility of benzofuran compounds in organic synthesis (Baxendale et al., 2006).

Antiviral and Biological Activities

Research on alpha-nucleosides incorporating benzofuran and benzimidazole derivatives revealed their potential antiviral activities, indicating the therapeutic applications of benzofuran compounds in the medical field (Migawa et al., 1998).

Catalytic Selectivity and Chemical Processes

Studies have shown the selectivity of catalytic processes involving benzofuran derivatives. For instance, a palladium-based catalyst supported on carbon nitride demonstrated high selectivity in the hydrogenation of phenol derivatives to cyclohexanone, underlining the importance of benzofuran frameworks in catalytic selectivity and efficiency (Wang et al., 2011).

Fluorescent Molecular Thermometers

Innovative fluorescent molecular thermometers based on polymers with benzofuran labels have been developed, showcasing the application of benzofuran derivatives in the creation of sensitive and reversible temperature sensors (Uchiyama et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-3,5-6,9-11,13,21H,4,7-8,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXDVVYXSVMVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC=CC1)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide](/img/structure/B2833491.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2833492.png)

![1-ethyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2833495.png)

![ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2833498.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2833500.png)

![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)